molecular formula C15H12BrN3O2 B5563805 3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5563805
M. Wt: 346.18 g/mol
InChI Key: IWPNEWZBSOMACC-UHFFFAOYSA-N
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Description

The compound “3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” is a complex organic molecule. It contains a pyridine ring, an oxadiazole ring, and a bromo-methylphenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, and the bromo-methylphenoxy group. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and oxadiazole rings, and the bromo-methylphenoxy group. The bromine atom could potentially be a site for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on synthesizing new derivatives containing hydrazone, azole, diazole, and oxadiazole fragments, demonstrating potential antibacterial and antifungal activities. The research highlights the importance of N-containing substituents in influencing the biological activity of these compounds, especially against microbial strains like Candida tenuis and Aspergillus niger (Voskienė et al., 2012).

Coordination Chemistry and Material Science

  • Investigations into 1,3,4‐Oxadiazolecopper(II) derivatives obtained from thiosemicarbazone complexes reveal the intricate relationship between ligand structure and the magnetic properties of the resulting compounds. This work underscores the potential of oxadiazole derivatives in the design of materials with specific magnetic behaviors (Gómez-Saiz et al., 2003).

Photophysical Properties and Material Applications

  • Research on iridium tetrazolate complexes with varying ancillary ligands, including oxadiazole-containing ligands, showcases the capability for tuning the electronic and emission properties of these complexes, suggesting their utility in organic light-emitting devices and other photonic applications (Stagni et al., 2008).

Proton Transfer and Luminescence

  • A study on pyrazolylpyridines, closely related to the structural motif of interest, demonstrates diverse photoreactions including excited-state intramolecular and intermolecular proton transfer. Such compounds offer intriguing insights into the design of materials for luminescence-based applications (Vetokhina et al., 2012).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a specific chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” would require appropriate safety precautions. The specific hazards associated with this compound are not known without specific safety data .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be studied for various uses in organic synthesis or materials science, among other fields .

properties

IUPAC Name

5-[(2-bromo-4-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-10-4-5-13(12(16)7-10)20-9-14-18-15(19-21-14)11-3-2-6-17-8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPNEWZBSOMACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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